N-Demethyl-alpha-obscurine

Beschreibung

BenchChem offers high-quality N-Demethyl-alpha-obscurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Demethyl-alpha-obscurine including the price, delivery time, and more detailed information at info@benchchem.com.

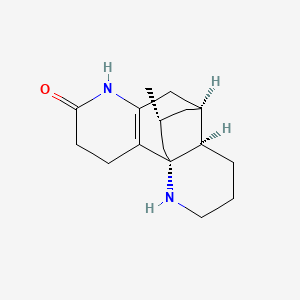

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGYLLKKFRBQO-AZKPJATDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isolation of N-Demethyl-alpha-obscurine: A Technical Guide to its Natural Sources and Purification

Introduction: The Significance of N-Demethyl-alpha-obscurine

N-Demethyl-alpha-obscurine is a lycodine-type alkaloid, a class of structurally complex natural products found within the Lycopodiaceae family of plants, commonly known as clubmosses.[1][2] These alkaloids have garnered significant interest from the scientific community due to their diverse and potent biological activities. N-Demethyl-alpha-obscurine, specifically, is a key member of this family, often co-isolated with its methylated analogue, α-obscurine.[1] Its unique tetracyclic core structure presents a compelling target for both phytochemical investigation and synthetic chemistry. This guide provides an in-depth exploration of the natural provenance of N-Demethyl-alpha-obscurine and delineates a comprehensive, field-proven methodology for its extraction, separation, and purification, tailored for researchers and drug development professionals.

Natural Provenance: The Botanical Source

The primary and most cited natural source of N-Demethyl-alpha-obscurine is the club moss Lycopodium japonicum.[1][2][3] This plant is widely distributed in regions of China and Japan and has a history of use in traditional medicine.[4] Investigations into the chemical constituents of L. japonicum have consistently revealed the presence of a rich profile of Lycopodium alkaloids, with N-demethyl-alpha-obscurine being a notable component alongside α-obscurine, β-obscurine, and lycopodine.[1][4] While other species within the Lycopodium and Huperzia genera are known producers of related alkaloids, L. japonicum remains the most definitive source for the targeted isolation of N-demethyl-alpha-obscurine.[3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-Demethyl-alpha-obscurine is critical for designing an effective isolation strategy.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O | [5] |

| Molecular Weight | 260.38 g/mol | [5] |

| CAS Number | 34399-44-5 | [6] |

| General Solubility | Soluble in organic solvents like chloroform, dichloromethane, and methanol.[3][7] | Inferred from extraction protocols. |

| Basicity | As a nitrogen-containing alkaloid, it exhibits basic properties, allowing for salt formation in acidic solutions.[7] | General alkaloid chemistry. |

Isolation Methodology: A Multi-Stage Approach

The isolation of N-Demethyl-alpha-obscurine from its natural matrix is a multi-step process that leverages the compound's basicity and polarity. The overall workflow involves an initial extraction from the plant material, followed by a liquid-liquid partitioning to separate alkaloids from other constituents, and finally, a series of chromatographic purifications to isolate the target compound.

Diagram of the General Isolation Workflow

Caption: General workflow for the isolation of N-Demethyl-alpha-obscurine.

Experimental Protocols

Part 1: Extraction and Acid-Base Partitioning

This initial phase is designed to efficiently extract the total alkaloid content from the dried plant material and separate it from non-alkaloidal compounds. The choice of an alcohol-based solvent ensures the extraction of both free base and salt forms of the alkaloids.[7] The subsequent acid-base partitioning is a classic and highly effective technique that exploits the basic nature of alkaloids.[8]

Methodology:

-

Maceration and Extraction:

-

Air-dried and powdered whole plants of Lycopodium japonicum are macerated with 95% ethanol (or methanol) at room temperature for an extended period (e.g., 3 x 7 days), with the solvent being replaced at each interval.

-

Causality: The prolonged maceration ensures exhaustive extraction of the secondary metabolites from the plant cells. Ethanol is a versatile solvent capable of extracting a broad range of compounds, including the target alkaloids.[7]

-

-

Concentration:

-

The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Causality: Removing the bulk solvent is necessary to prepare the extract for the subsequent liquid-liquid partitioning step.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in an aqueous solution of a dilute acid, such as 2% hydrochloric acid (HCl).

-

This acidic aqueous solution is then washed with an organic solvent like ethyl acetate or chloroform. The organic layer, containing neutral and acidic compounds, is discarded.

-

Causality: In the acidic solution, the basic nitrogen atoms of the alkaloids become protonated, forming water-soluble salts (e.g., hydrochloride salts).[8] This traps the alkaloids in the aqueous phase while lipophilic, non-basic impurities are removed by the organic solvent wash.

-

The acidic aqueous layer is then basified by the dropwise addition of a base, such as ammonium hydroxide or sodium hydroxide, to a pH of approximately 9-10.

-

This basified solution is then repeatedly extracted with an organic solvent (e.g., chloroform or a dichloromethane/methanol mixture).

-

Causality: Basification deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.[7] This allows for their selective extraction away from water-soluble impurities.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alkaloid fraction.

-

Diagram of Acid-Base Partitioning Logic

Caption: Logical flow of the acid-base partitioning for alkaloid enrichment.

Part 2: Chromatographic Purification

The crude alkaloid fraction is a complex mixture of structurally similar compounds. Therefore, chromatographic techniques are essential to separate N-demethyl-alpha-obscurine from its congeners.

Methodology:

-

Column Chromatography:

-

The crude alkaloid fraction is subjected to column chromatography over silica gel or, alternatively, neutral alumina.[9][10]

-

A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.[10]

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC), visualizing the spots with Dragendorff's reagent, which is specific for alkaloids.

-

Causality: Silica gel is a polar stationary phase that separates compounds based on their polarity.[9] Less polar alkaloids will elute first, while more polar ones will be retained longer. A gradient elution is necessary to effectively resolve the wide range of alkaloids present in the crude mixture. Grouping fractions based on their TLC profiles simplifies the subsequent purification steps.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions identified by TLC as containing N-demethyl-alpha-obscurine are pooled, concentrated, and subjected to further purification by semi-preparative HPLC.[3]

-

A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

The elution is monitored by a UV detector, and the peak corresponding to N-demethyl-alpha-obscurine is collected.

-

Causality: Semi-preparative HPLC offers much higher resolution than column chromatography, making it ideal for separating structurally similar alkaloids.[3] The reversed-phase column separates compounds based on hydrophobicity, providing a different separation mechanism than the normal-phase silica gel column, which enhances the overall purification.

-

Structural Elucidation and Final Validation

The identity and purity of the isolated N-Demethyl-alpha-obscurine must be confirmed through spectroscopic analysis. The primary techniques used are:

-

Mass Spectrometry (MS): To confirm the molecular weight (260.38 g/mol ) and elemental composition (C₁₆H₂₄N₂O).[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques (COSY, HMBC, HSQC), are used to elucidate the complete chemical structure and confirm its identity by comparing the data with published literature values.[1][2]

Conclusion

The successful isolation of N-Demethyl-alpha-obscurine from Lycopodium japonicum hinges on a systematic application of chemical principles. The process, from the initial bulk extraction to the final high-resolution chromatographic separation, is a testament to the power of leveraging a compound's unique physicochemical properties. This guide provides a robust framework for researchers to obtain this valuable natural product, paving the way for further investigation into its biological activities and potential therapeutic applications. Each step, from solvent choice to pH adjustment, is a critical decision point that influences the final yield and purity, underscoring the necessity of a thorough and logical approach to natural product chemistry.

References

-

PubChem. N-Demethyl-alpha-obscurine. National Center for Biotechnology Information. [Link]

-

Naturewill Biotechnology Co., Ltd. N-Demethyl-α-obscurine. [Link]

-

Wu, H., et al. (2015). Isolation of a new lycodine alkaloid from Lycopodium japonicum. Natural Product Research, 29(8), 735-738. [Link]

-

Column Chromatography. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography. [Link]

-

PubChem. alpha-Obscurine. National Center for Biotechnology Information. [Link]

-

PubMed. Isolation of a New Lycodine Alkaloid From Lycopodium Japonicum. [Link]

-

ResearchGate. Lycopodium alkaloids from Lycopodium japonicum. [Link]

-

ResearchGate. LC-MS guided isolation and dereplication of Lycopodium alkaloids from Lycopodium cernuum var. sikkimense of different geographical origins. [Link]

-

Semantic Scholar. Isolation of a new lycodine alkaloid from Lycopodium japonicum. [Link]

-

MDPI. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. [Link]

-

ResearchGate. Comparative Study of Different Column Types for the Separation of Polar Basic Hallucinogenic Alkaloids. [Link]

-

Journal of Chemical and Pharmaceutical Research. The extraction, separation and purification of alkaloids in the natural medicine. [Link]

-

PubMed Central. Lycopodine-Type Alkaloids from Lycopodium japonicum. [Link]

-

PubMed Central. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isolation of a new lycodine alkaloid from Lycopodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Demethyl-α-obscurine - CAS:34399-44-5 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]

- 6. biosynth.com [biosynth.com]

- 7. jocpr.com [jocpr.com]

- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 9. column-chromatography.com [column-chromatography.com]

- 10. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biosynthesis of N-Demethyl-alpha-obscurine in Lycopodium

Abstract

The Lycopodium alkaloids, a structurally diverse class of nitrogen-containing secondary metabolites, have long captivated chemists and pharmacologists due to their complex polycyclic architectures and significant biological activities. Among these, N-demethyl-alpha-obscurine, a lycodine-type alkaloid isolated from species such as Lycopodium japonicum, represents a fascinating biosynthetic puzzle.[1] This guide synthesizes current knowledge to provide a detailed overview of the biosynthetic pathway leading to N-demethyl-alpha-obscurine. We will deconstruct the journey from primary metabolites to the formation of the foundational lycodane scaffold and explore the subsequent tailoring reactions—cyclization, oxidation, and demethylation—that yield the final product. This document integrates findings from isotopic labeling studies, transcriptome mining, and enzymatic characterization to present a cohesive narrative, supported by detailed experimental protocols and visual workflows, to empower researchers in the fields of natural product biosynthesis and drug discovery.

Part 1: The Biosynthetic Blueprint: From Precursors to the Lycodane Scaffold

The assembly of the complex Lycopodium alkaloid architecture begins with simple, ubiquitous primary metabolites: the amino acid L-lysine and acetyl-CoA-derived malonyl-CoA.[2][3] The pathway can be conceptually divided into three key phases: precursor activation and modification, cornerstone condensation, and scaffold assembly.

Precursor Foundation and Piperidine Ring Formation

The biosynthesis initiates with the decarboxylation of L-lysine to produce cadaverine.[2][4] This reaction is catalyzed by lysine decarboxylase (LDC) , a pyridoxal-dependent enzyme.[2] Subsequently, a copper amine oxidase (CAO) facilitates the oxidative deamination of cadaverine, which spontaneously cyclizes to form the five-membered heterocyclic imine, 1-piperideine.[2][3] These initial steps are foundational for numerous lysine-derived alkaloids in the plant kingdom.[2][5]

The Crucial Imine-Polyketide Condensation

The next critical step involves the condensation of the lysine-derived 1-piperideine with a four-carbon polyketide unit. Isotope labeling studies have confirmed that this unit originates from malonyl-CoA.[6] Recent research has identified a novel type III polyketide synthase (PKS) , termed piperidyl-ketide synthase (PIKS) , as the catalyst for this crucial C-C bond formation.[2][3] PIKS catalyzes the condensation of 1-piperideine with two molecules of malonyl-CoA to generate 4-(2-piperidyl)acetoacetic acid (4PAA), which can subsequently decarboxylate to form pelletierine.[3] This reaction provides the fundamental C8N building block for the entire alkaloid family.

Assembly of the Tetracyclic Core: The Role of Neofunctionalized Enzymes

The dimerization and cyclization of pelletierine or related intermediates to form the characteristic tetracyclic lycodane skeleton is one of the most enigmatic aspects of the pathway. For decades, the mechanism was purely speculative. Groundbreaking recent studies have implicated a novel class of enzymes: neofunctionalized β-carbonic anhydrases (CAH-like proteins) .[3][7] These enzymes are proposed to catalyze a stereospecific Mannich-like condensation between two pelletierine-derived units, initiating the intricate cascade of ring closures that establishes the core scaffold.[3] This discovery highlights how plants have repurposed common enzymes for complex and unique biosynthetic tasks.

Table 1: Key Precursors, Intermediates, and Enzymes in the Core Pathway

| Compound/Enzyme | Class/Type | Function in Pathway | Source(s) |

| L-Lysine | Primary Metabolite (Amino Acid) | Initial nitrogen and carbon source for the piperidine ring. | [2][4] |

| Malonyl-CoA | Primary Metabolite | Carbon source for the polyketide moiety. | [3][6] |

| Lysine Decarboxylase (LDC) | Enzyme (PLP-dependent) | Catalyzes the conversion of L-lysine to cadaverine. | [2][4] |

| Copper Amine Oxidase (CAO) | Enzyme (Oxidoreductase) | Catalyzes the oxidative deamination of cadaverine to yield 1-piperideine. | [2][4] |

| Piperidyl-Ketide Synthase (PIKS) | Enzyme (Type III PKS) | Catalyzes the condensation of 1-piperideine and malonyl-CoA to form 4PAA/pelletierine. | [2][3] |

| Carbonic Anhydrase-Like (CAL) | Enzyme (Neofunctionalized) | Proposed to catalyze Mannich-like reactions for scaffold assembly. | [3][7] |

Part 2: Scaffold Tailoring: The Biosynthesis of N-Demethyl-alpha-obscurine

With the lycodane core established, a series of tailoring reactions, primarily oxidative, modify the scaffold to generate the vast diversity of Lycopodium alkaloids. The formation of N-demethyl-alpha-obscurine from this central intermediate involves specific cyclization and demethylation steps.

Formation of the alpha-Obscurine Skeleton

Starting from a lycodane intermediate, the formation of alpha-obscurine requires at least one key intramolecular C-N bond formation to create the defining bridged ring system. While the specific enzymes have not been functionally characterized, this type of transformation is characteristic of Cytochrome P450 (CYP) monooxygenases or Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs) .[4][5] These enzyme families are known to catalyze complex oxidative rearrangements and cyclizations in numerous plant alkaloid pathways.[2][5] Transcriptome analysis of alkaloid-producing club mosses has revealed a multitude of candidate CYP and 2OGD genes that are co-expressed with the core biosynthetic machinery, strongly suggesting their involvement in these late-stage modifications.[2][4]

The Final Step: A Hypothesized N-Demethylation

The conversion of alpha-obscurine to N-demethyl-alpha-obscurine is an N-demethylation reaction. In natural product biosynthesis, this is typically an oxidative process where the N-methyl group is hydroxylated and subsequently eliminated as formaldehyde. This reaction is commonly catalyzed by CYPs or 2OGDs.[8]

-

Causality of Enzyme Choice: The selection of these enzyme classes as primary candidates is based on established biochemical precedent. For instance, CYPs are well-known for their role in the demethylation of various alkaloids, including morphine. Similarly, 2OGDs have been shown to catalyze a wide range of oxidative reactions, including demethylations.[5] The final determination of the specific enzyme awaits functional characterization.

Part 3: Elucidation Methodologies: A Technical Guide

The elucidation of the N-demethyl-alpha-obscurine pathway relies on a multi-pronged approach combining classical tracer studies with modern genomics and biochemistry.

Workflow 1: Isotope Labeling for Precursor Identification

Isotopic labeling is a cornerstone technique to definitively trace the metabolic origin of a natural product.[9] This protocol outlines a feeding study to confirm L-lysine as the precursor to the piperidine ring of N-demethyl-alpha-obscurine.

Step-by-Step Protocol:

-

Precursor Preparation: Prepare a sterile aqueous solution of L-[¹⁵N₂]-lysine hydrochloride at a concentration of 1-5 mM.

-

Plant Administration: For whole plants, add the labeled lysine solution to the hydroponic growth medium. For excised shoots, place the cut stem base into the solution.

-

Incubation: Maintain the plant or tissue under standard growth conditions (light, temperature) for 48-72 hours to allow for uptake and metabolism. A parallel control experiment should be run using unlabeled L-lysine.

-

Harvest and Quench: Harvest the plant material, flash-freeze in liquid nitrogen to halt metabolic activity, and lyophilize.

-

Extraction:

-

Grind the dried tissue to a fine powder.

-

Extract with 80% methanol overnight at 4°C.

-

Centrifuge, collect the supernatant, and evaporate the solvent.

-

Perform a standard acid-base partition to enrich the alkaloid fraction.

-

-

LC-HRMS Analysis:

-

Resuspend the alkaloid fraction in a suitable solvent (e.g., 50% methanol).

-

Inject onto a C18 reverse-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in positive ion mode, looking for the protonated molecule [M+H]⁺.

-

-

Data Interpretation: Compare the mass spectra from the labeled and unlabeled experiments. The incorporation of one molecule of L-[¹⁵N₂]-lysine will result in a mass shift of +2 Da in N-demethyl-alpha-obscurine.

Table 2: Expected Mass Shifts in Isotope Labeling Experiments

| Labeled Precursor | Expected Mass Shift (Da) | Rationale |

| L-[¹⁵N₂]-Lysine | +2 | One lysine molecule (containing two nitrogen atoms) is incorporated. |

| L-[¹³C₆]-Lysine | +6 | The six carbon atoms of one lysine molecule are incorporated. |

| [¹³C₂]-Malonyl-CoA | +4 | Two molecules of malonyl-CoA (each contributing two carbons) are incorporated. |

Workflow 2: Gene Discovery via Transcriptome Mining

Identifying the specific tailoring enzymes, such as the putative N-demethylase, requires gene discovery. This is often achieved by identifying candidate genes that are co-expressed with known biosynthetic genes in alkaloid-producing tissues.[2]

Workflow 3: In Vitro Functional Characterization of a Candidate N-Demethylase

Once a candidate gene (e.g., a specific CYP) is identified, its function must be confirmed biochemically.

Step-by-Step Protocol:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate gene and clone it into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). For CYPs, co-expression with a cytochrome P450 reductase (CPR) is required.

-

Heterologous Expression: Transform the expression host with the plasmid(s) and induce protein expression (e.g., with IPTG in E. coli or galactose in yeast).

-

Microsome/Protein Isolation:

-

For CYPs, harvest the cells and prepare microsomal fractions by differential centrifugation, as CYPs are typically membrane-bound.

-

For soluble enzymes like 2OGDs, prepare a cell-free lysate and purify the His-tagged protein using Ni-NTA chromatography.

-

-

Enzyme Assay:

-

Set up the reaction in a microfuge tube containing:

-

Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate: alpha-obscurine (e.g., 100 µM)

-

Cofactors:

-

For CYPs: NADPH (1 mM)

-

For 2OGDs: 2-oxoglutarate (1 mM), L-ascorbate (2 mM), FeSO₄ (100 µM)

-

-

Enzyme: Microsomal preparation or purified enzyme.

-

-

Initiate the reaction by adding the cofactors. Incubate at 30°C for 1-2 hours.

-

Include a no-enzyme or heat-inactivated enzyme control.

-

-

Quenching and Analysis:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly to extract the products, centrifuge, and collect the organic layer.

-

Evaporate the solvent and resuspend in methanol.

-

Analyze by LC-MS, looking for the mass corresponding to N-demethyl-alpha-obscurine in the active reaction but not in the control.

-

Part 4: Conclusion and Future Perspectives

The biosynthetic pathway to N-demethyl-alpha-obscurine is a testament to the elegant chemical logic employed by plants. While the foundational steps involving LDC, CAO, and PIKS are now well-established, the precise sequence and catalytic machinery of the downstream scaffold assembly and tailoring reactions remain frontiers for discovery.[2][3] The definitive identification of the cyclases, oxidases, and the terminal N-demethylase responsible for converting the lycodane intermediate into N-demethyl-alpha-obscurine is a key objective.

Future research should focus on the functional characterization of the candidate CYP and 2OGD enzymes identified through transcriptomics. The application of advanced techniques such as single-cell metabolomics could provide unprecedented resolution into the spatial organization of this pathway within the plant.[10] Ultimately, the complete elucidation and reconstitution of this pathway in a heterologous host, such as Nicotiana benthamiana or Saccharomyces cerevisiae, will not only deepen our fundamental understanding of plant biochemistry but also open the door to metabolic engineering strategies for the sustainable production of these valuable alkaloids.

References

-

He, J., et al. (2020). Mining lycodine-type alkaloid biosynthetic genes and genetic markers from transcriptome of Lycopodiastrum casuarinoides. National Institutes of Health. [Link]

-

Valentine, A. J., et al. (2021). A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis. Proceedings of the National Academy of Sciences. [Link]

-

Valentine, A. J., et al. (2024). Plant carbonic anhydrase-like enzymes in neuroactive alkaloid biosynthesis. Nature. [Link]

-

Valentine, A. J., et al. (2021). A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis. PubMed. [Link]

-

MacLean, D. B. (n.d.). Biosynthesis of Lycopodium Alkaloids. MacSphere. [Link]

-

Various Authors. (2025). Lycopodium Alkaloids - Synthetic Highlights and Recent Developments. ResearchGate. [Link]

-

Ma, X., & Gang, D. R. (2004). The Lycopodium alkaloids. Natural Product Reports. [Link]

-

Ge, H. (2024). Carbonic anhydrase-like enzymes in the formation of Lycopodium alkaloid. Chinese Journal of Natural Medicines. [Link]

-

O'Connor, S. E. (2010). Alkaloid Biosynthesis. ResearchGate. [Link]

-

Nemes, P. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. Sciety Labs. [Link]

-

Guo, J., et al. (1995). O- and N-methylation in the biosynthesis of staurosporine. PubMed. [Link]

-

Bueschl, C., et al. (2017). Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers in Plant Science. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

Paik, W. K., & Kim, S. (1995). N(G)-Methylarginines: Biosynthesis, biochemical function and metabolism. PubMed. [Link]

Sources

- 1. N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 4. Mining lycodine-type alkaloid biosynthetic genes and genetic markers from transcriptome of Lycopodiastrum casuarinoides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 7. cjnmcpu.com [cjnmcpu.com]

- 8. O- and N-methylation in the biosynthesis of staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isotopic Labeling Analysis using Single Cell Mass Spectrometry | Sciety Labs (Experimental) [labs.sciety.org]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of N-Demethyl-alpha-obscurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethyl-alpha-obscurine is a member of the lycodine-type Lycopodium alkaloids, a complex and structurally diverse family of natural products isolated from club mosses of the Lycopodium genus.[1] These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and promising biological activities, including acetylcholinesterase inhibition, which is relevant to the treatment of neurological disorders such as Alzheimer's disease.[1][2] This guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of N-demethyl-alpha-obscurine, methods for its isolation and characterization, and insights into its biological potential.

Chemical Structure and Properties

N-Demethyl-alpha-obscurine is a tetracyclic alkaloid with the molecular formula C₁₆H₂₄N₂O, corresponding to a molecular weight of 260.38 g/mol .[3] Its systematic name is (1R,4S,5R,8S,12R)-4-methyl-9-azatetracyclo[6.3.1.02,7.05,12]dodecan-3-one fused with a piperidine ring. The core structure features a unique bridged and fused ring system characteristic of the lycodine class of alkaloids.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O | [3] |

| Molecular Weight | 260.38 g/mol | [3] |

| CAS Number | 34399-44-5 | [3] |

| Appearance | Not specified in literature | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Elucidation of Stereochemistry

The definitive stereochemistry of N-demethyl-alpha-obscurine has been established through asymmetric total synthesis. The successful synthesis of the natural product confirmed the absolute configuration at all stereogenic centers.[4] The stereochemical complexity of N-demethyl-alpha-obscurine is a key feature, influencing its biological activity and making it a challenging target for synthetic chemists.

The absolute configuration is described by the following InChI string: InChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1

This notation precisely defines the three-dimensional arrangement of the atoms, which is crucial for understanding its interaction with biological targets.

Isolation and Characterization

Natural Source

N-Demethyl-alpha-obscurine is a naturally occurring alkaloid found in the club moss Lycopodium japonicum.[3][5][6][7] This plant has a history of use in traditional Chinese medicine for treating various ailments.[1]

Isolation Protocol

While a highly detailed, step-by-step protocol for the isolation of N-Demethyl-alpha-obscurine is not available in a single source, a general workflow can be constructed from multiple studies on the isolation of alkaloids from Lycopodium japonicum. The process typically involves extraction of the dried plant material with an organic solvent, followed by a series of chromatographic separations.

Caption: General workflow for the isolation of N-Demethyl-alpha-obscurine.

Methodology Details:

-

Extraction: The air-dried and powdered whole plant of Lycopodium japonicum is typically extracted exhaustively with methanol or ethanol at room temperature.

-

Acid-Base Partitioning: The resulting crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. This involves dissolving the extract in an acidic aqueous solution, washing with a non-polar organic solvent to remove neutral and acidic compounds, and then basifying the aqueous layer and extracting the alkaloids with a solvent like chloroform or dichloromethane.

-

Chromatographic Separation: The crude alkaloid mixture is then subjected to multiple rounds of column chromatography, typically using silica gel as the stationary phase and a gradient of solvents such as chloroform/methanol or petroleum ether/acetone.

-

Final Purification: Final purification to obtain N-demethyl-alpha-obscurine is often achieved using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[5]

Spectroscopic Characterization

The structure of N-demethyl-alpha-obscurine is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To determine the proton environment and coupling interactions.

-

13C NMR: To identify the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming the molecular formula C₁₆H₂₄N₂O.

Biological Activity

Lycopodium alkaloids are well-known for their diverse biological activities, with a particular focus on their effects on the central nervous system.[1]

Acetylcholinesterase Inhibition

Many Lycopodium alkaloids are potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE increases the levels of acetylcholine in the brain and is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While the specific AChE inhibitory activity of N-demethyl-alpha-obscurine has not been extensively reported with a specific IC₅₀ value in the reviewed literature, its structural similarity to other known AChE-inhibiting Lycopodium alkaloids suggests it is a promising candidate for further investigation in this area.

Anti-inflammatory Activity

Studies on the extracts of Lycopodium japonicum have shown that some of its constituent alkaloids possess anti-inflammatory properties.[5][10] For instance, certain compounds isolated from this plant have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[5] Overproduction of NO is a hallmark of inflammation. Although the direct anti-inflammatory activity of N-demethyl-alpha-obscurine has not been specifically quantified, its presence in a plant with known anti-inflammatory effects warrants further investigation.

Caption: Potential biological activities of N-Demethyl-alpha-obscurine.

Conclusion

N-Demethyl-alpha-obscurine stands as a fascinating example of the structural intricacy and potential therapeutic value of Lycopodium alkaloids. Its complex, stereochemically rich structure has been definitively elucidated through total synthesis, providing a solid foundation for further research. While its biological activities, particularly as an acetylcholinesterase inhibitor and anti-inflammatory agent, are suggested by its chemical lineage and the properties of its plant source, detailed pharmacological studies are needed to fully characterize its potential. This guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic applications of this intriguing natural product.

References

-

Lycopodium japonicum: A comprehensive review on its phytochemicals and biological activities. (URL: [Link])

-

1H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry. (URL: [Link])

-

LYCOPODIUM ALKALOIDS. (URL: [Link])

-

Supporting Information - ScienceOpen. (URL: [Link])

-

Lycopodium alkaloids from Lycopodium japonicum - ResearchGate. (URL: [Link])

-

13 C NMR Spectroscopic Data of Compounds 1−3 a | Download Table - ResearchGate. (URL: [Link])

-

Lycopodium japonicum Thunb. inhibits chondrocyte apoptosis, senescence and inflammation in osteoarthritis through STING/NF-κB signaling pathway - PubMed. (URL: [Link])

-

1 H NMR Spectroscopic Data of Compounds 1−3 a | Download Table - ResearchGate. (URL: [Link])

-

Carbon-13 Nuclear Magnetic Resonance Studies of Some Lycopodium Alkaloids. (URL: [Link])

-

Table 1 . 1 H NMR data of compounds 1-2 (d in ppm, J in Hz) - ResearchGate. (URL: [Link])

-

New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb - PubMed. (URL: [Link])

-

Lycodine alkaloids from L. japonicum | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Isolation of a new lycodine alkaloid from Lycopodium japonicum - ResearchGate. (URL: [Link])

-

(PDF) Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine - ResearchGate. (URL: [Link])

-

Isolation of a New Lycodine Alkaloid From Lycopodium Japonicum - PubMed. (URL: [Link])

-

An NMR study of the Lycopodium alkaloids, annotinine and annotine. (URL: [Link])

-

Isolation of a new lycodine alkaloid from Lycopodium japonicum - Semantic Scholar. (URL: [Link])

Sources

- 1. <i>Lycopodium japonicum</i>: A comprehensive review on its phytochemicals and biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of a new lycodine alkaloid from Lycopodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of a new lycodine alkaloid from Lycopodium japonicum | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Lycopodium japonicum Thunb. inhibits chondrocyte apoptosis, senescence and inflammation in osteoarthritis through STING/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Demethyl-alpha-obscurine

An In-depth Technical Guide to the Physical and Chemical Properties of N-Demethyl-alpha-obscurine

Foreword

N-Demethyl-alpha-obscurine is a member of the vast and structurally complex family of Lycopodium alkaloids, natural products that continue to intrigue and inspire the scientific community.[1] Isolated from club mosses of the Lycopodium genus, these alkaloids present significant opportunities for drug discovery, particularly in the field of neuropharmacology due to their notable effects on acetylcholinesterase.[2][3][4] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, providing a foundational understanding of the compound's core properties, the experimental rationale for their determination, and the practical methodologies required for its characterization. As is common with specialized natural products, some experimental data for N-Demethyl-alpha-obscurine is not yet prevalent in the literature. Therefore, this document emphasizes the robust, validated methodologies used for this class of alkaloids, empowering researchers to generate high-quality data in their own laboratories.

Chemical Identity and Structural Framework

N-Demethyl-alpha-obscurine is classified as a lycodine-type Lycopodium alkaloid.[4][5] Its core structure is a tetracyclic system derived from its parent compound, α-obscurine, via demethylation at the tertiary amine. This structural modification has significant implications for its polarity, basicity, and potential biological interactions.

The structural backbone, elucidated through extensive spectroscopic analysis of the Lycopodium alkaloid family, is key to understanding its chemical behavior.

Table 1: Core Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.0¹﹐¹⁰.0²﹐⁷]heptadec-2(7)-en-5-one | PubChem |

| SMILES | C[C@H]1C[C@]23C(CCC4=O)=C(N4)C[C@@]2([H])CCCN3 | [5][6] |

| Molecular Formula | C₁₆H₂₄N₂O | [6][7][8] |

| Molecular Weight | 260.37 g/mol | [5][6] |

| CAS Number | 34399-44-5 | [2][6][7] |

Physicochemical Properties: An Overview

Experimentally determined physical constants for N-Demethyl-alpha-obscurine are not widely published. However, based on its classification as a Lycopodium alkaloid, we can infer its general properties and outline the standard methods for their precise determination.[9][10]

General Properties (Inferred)

-

Physical State: Expected to be a crystalline solid at ambient conditions. Most alkaloids, especially those with higher molecular weights and oxygen content, are solids.[9][10]

-

Color: Most pure alkaloids are colorless or white crystals.[9][10] Any coloration in an isolated sample would typically indicate the presence of impurities.

-

Taste: Alkaloids are almost uniformly characterized by a bitter taste.[10]

-

Solubility: As a free base, N-Demethyl-alpha-obscurine is predicted to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate, and poorly soluble in water.[2][9] Its protonated salt form, conversely, would be expected to exhibit good solubility in water and alcohols.[10][11] This differential solubility is the cornerstone of its extraction and purification from natural sources.

Table 2: Predicted Physicochemical Data and Relevant Experimental Protocols

| Property | Predicted Value/Range | Standard Determination Protocol |

| Melting Point (°C) | Not available | Capillary Melting Point (USP <741>) |

| Boiling Point (°C) | Not applicable (decomposes) | Not typically determined for complex alkaloids as they tend to decompose at high temperatures. |

| pKa (Secondary Amine) | ~8.0 - 10.0 | Potentiometric titration or UV-spectrophotometric analysis. |

| LogP (Octanol/Water) | Not available | Shake-flask method (OECD 107) or HPLC-based estimation. |

Methodologies for Isolation and Purification

The isolation of N-Demethyl-alpha-obscurine from its natural source, Lycopodium japonicum, is a multi-step process leveraging its basicity and polarity.[2] The workflow is critical for obtaining a high-purity reference standard necessary for accurate characterization and biological screening.

Caption: Workflow for the isolation and purification of N-Demethyl-alpha-obscurine.

Protocol: Acid-Base Extraction

This protocol is foundational for separating alkaloids from neutral and acidic compounds in the plant matrix.

-

Rationale: This leverages the basic nitrogen atom. In acidic solution, it forms a water-soluble salt, while neutral compounds remain in an organic phase. Basifying the aqueous layer liberates the free base, making it extractable by an organic solvent.

-

Procedure:

-

Concentrate the initial alcoholic extract in vacuo to obtain a crude residue.

-

Redissolve the residue in a 5% aqueous hydrochloric acid solution.

-

Filter the acidic solution to remove any precipitated, non-alkaloidal material.

-

Transfer the filtrate to a separatory funnel and wash with dichloromethane (3x volumes) to remove neutral impurities. Discard the organic layer.

-

Adjust the aqueous layer to a pH of 9-10 using concentrated ammonium hydroxide. Perform this step in an ice bath to manage any exotherm.

-

Extract the now-basic aqueous solution with dichloromethane or chloroform (3x volumes). The free alkaloid base will partition into the organic layer.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alkaloid fraction.

-

Spectroscopic and Structural Elucidation

The definitive identification of N-Demethyl-alpha-obscurine relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns, which act as a fingerprint for the molecule's structure.[12] While high-resolution mass spectrometry (HRMS) for this specific molecule is not published, analysis of close analogues like N-demethylsauroxine (C₁₆H₂₄N₂O) provides a robust predictive framework.

-

Expected HRMS Data: An exact mass measurement via ESI-TOF or Orbitrap HRMS would confirm the molecular formula C₁₆H₂₄N₂O. The expected [M+H]⁺ ion would be at m/z 261.1961.

-

Fragmentation Pattern: Based on studies of related lycodine-type alkaloids, the fragmentation is dominated by cleavages of the tetracyclic system.[13] Key fragmentation pathways likely involve the loss of the isobutyl bridge followed by ethylene, leading to characteristic daughter ions.

Protocol: LC-MS/MS Analysis

-

Rationale: Coupling liquid chromatography (LC) to tandem mass spectrometry (MS/MS) allows for the separation of the analyte from a mixture and its subsequent structural interrogation through controlled fragmentation.[14]

-

Procedure:

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (ESI-QTOF):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone: 30 V.

-

Source Temperature: 120 °C.

-

MS1 Scan Range: m/z 50-1000.

-

MS/MS (CID): Select the precursor ion (m/z 261.2) and apply a collision energy ramp (e.g., 10-40 eV) to generate a fragmentation spectrum.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete, unambiguous structural elucidation of organic molecules.[15][16] A full suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals.

-

¹H NMR: Will show the number of distinct proton environments, their integration (number of protons), multiplicity (splitting pattern), and chemical shift (electronic environment). Key regions would include aliphatic protons in the cyclic system and the NH proton of the lactam ring.

-

¹³C NMR: Will determine the number of unique carbon atoms. The spectrum would be characterized by a carbonyl signal (C=O) around 170 ppm and numerous signals in the aliphatic region.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.[17][18]

-

COSY identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

-

HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C).

-

HMBC shows long-range correlations between protons and carbons (typically 2-3 bonds away), which is essential for connecting the different fragments of the molecule.

-

Caption: A logical workflow for NMR-based structure elucidation.

Biological Context and Potential Applications

N-Demethyl-alpha-obscurine belongs to a class of alkaloids with recognized biological activity, making it a compound of interest for drug development.[6]

-

Neuropharmacology: Many Lycopodium alkaloids are potent, selective, and reversible inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[3][4] AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The potential of N-Demethyl-alpha-obscurine as an AChE inhibitor warrants investigation.

-

Pharmacokinetics: A study on rats administered an extract of Lycopodium herba showed that N-Demethyl-alpha-obscurine is orally bioavailable, with a Cmax of 35.53 ng/mL and a half-life (t1/2) of 2.24 hours.[5] This foundational data is critical for designing further in vivo studies.

-

Anti-inflammatory Activity: It was isolated during a screen for compounds with anti-inflammatory properties, specifically the inhibition of nitric oxide (NO) release.[2] This suggests potential applications beyond neurodegenerative diseases.

Conclusion

N-Demethyl-alpha-obscurine stands as a promising natural product at the intersection of traditional medicine and modern drug discovery. While a complete physicochemical profile awaits further experimental determination, the methodologies for its isolation, characterization, and analysis are well-established within the broader context of Lycopodium alkaloid chemistry. This guide provides the necessary framework of protocols and scientific rationale to enable researchers to confidently work with this molecule. Its structural relationship to known acetylcholinesterase inhibitors, coupled with initial pharmacokinetic and anti-inflammatory data, makes N-Demethyl-alpha-obscurine a compelling candidate for further investigation in neuropharmacology and beyond.

References

-

Vallejo, M. G., Cifuente, D. A., Cecati, F. M., Ortega, M. G., Cabrera, J. L., Martín, V. S., Tonn, C. E., Agnese, A. M., & Ardanaz, C. E. (2014). Mass spectrometry studies of lycodine-type Lycopodium alkaloids: sauroxine and N-demethylsauroxine. Rapid Communications in Mass Spectrometry, 28(17), 1971–1978. Available at: [Link]

-

MacLean, D. B. (1970). Mass spectra of representative alkaloids. Canadian Journal of Chemistry, 48(16), 2563-2567. Available at: [Link]

-

Tang, G. H., et al. (2019). LC-MS guided isolation and dereplication of Lycopodium alkaloids from Lycopodium cernuum var. sikkimense of different geographical origins. Phytochemistry, 160, 25–30. Available at: [Link]

-

Naturewill Biotechnology Co., Ltd. (n.d.). N-Demethyl-α-obscurine. Retrieved January 16, 2026, from [Link]

-

Vallejo, M. G., et al. (2012). Mass spectrometry studies of Lycopodium alkaloid sauroine. Rapid Communications in Mass Spectrometry, 26(23), 2827–2831. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometry studies of Lycopodium alkaloid saurine. Retrieved January 16, 2026, from [Link]

-

Slideshare. (n.d.). Structural determination of alkaloids. Retrieved January 16, 2026, from [Link]

-

Meilunbio. (n.d.). N-Demethyl-alpha-obscurine. Retrieved January 16, 2026, from [Link]

-

Kobayashi, J., & Morita, H. (2012). Lycopodium alkaloids: isolation and asymmetric synthesis. Topics in Current Chemistry, 309, 1–31. Available at: [Link]

-

PubChem. (n.d.). N-Demethyl-alpha-obscurine. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). alpha-Obscurine. Retrieved January 16, 2026, from [Link]

-

JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the selected alkaloids. Retrieved January 16, 2026, from [Link]

-

The Pharmaceutical Dept. (n.d.). The theoretical part. Alkaloids-I. Retrieved January 16, 2026, from [Link]

-

Orsavová, J., et al. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Molecules, 26(21), 6437. Available at: [Link]

-

ResearchGate. (n.d.). Lycopodium Alkaloids: Isolation and Asymmetric Synthesis. Retrieved January 16, 2026, from [Link]

-

SlidePlayer. (n.d.). Alkaloids. Retrieved January 16, 2026, from [Link]

-

Salehi, B., et al. (2019). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 535-573). Elsevier. Available at: [Link]

-

Orsavová, J., et al. (2021). Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities. Molecules, 26(21), 6437. Available at: [Link]

-

Wikipedia. (n.d.). Alkaloid. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Structure elucidation and NMR assignments of new spirosolane alkaloids from Solanum campaniforme. Retrieved January 16, 2026, from [Link]

-

Dengada, A. H. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. Virginia Tech. Available at: [Link]

-

ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biosynth.com [biosynth.com]

- 7. N-Demethyl-α-obscurine - CAS:34399-44-5 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]

- 8. N-Demethyl-alpha-obscurine | C16H24N2O | CID 46218452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 10. Alkaloid - Wikipedia [en.wikipedia.org]

- 11. gpi.ac.in [gpi.ac.in]

- 12. Mass spectrometry studies of Lycopodium alkaloid sauroine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. LC-MS guided isolation and dereplication of Lycopodium alkaloids from Lycopodium cernuum var. sikkimense of different geographical origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural determination of alkaloids | PPS [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

N-Demethyl-alpha-obscurine (CAS: 34399-44-5): A Technical Guide for Researchers

Introduction: Situating N-Demethyl-alpha-obscurine in the Landscape of Bioactive Alkaloids

N-Demethyl-alpha-obscurine is a naturally occurring alkaloid belonging to the vast and structurally complex family of Lycopodium alkaloids.[1] These metabolites, produced by club mosses, have garnered significant attention from the scientific community for their diverse and potent biological activities.[2] Notably, many Lycopodium alkaloids are recognized as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] This inhibitory action forms the basis for the clinical application of compounds like Huperzine A in managing symptoms of Alzheimer's disease.[1][2]

N-Demethyl-alpha-obscurine, identified as a constituent of Lycopodium japonicum, exists at the intersection of natural product chemistry and neuropharmacology.[4][5] While not as extensively studied as some of its congeners, it serves as a valuable model compound for exploring drug-receptor interactions and understanding the pharmacokinetics of related alkaloids.[6] Its structure, a demethylated form of α-obscurine, presents a key point of interest for structure-activity relationship (SAR) studies, offering insights into how subtle molecular modifications can influence biological function. This guide provides a consolidated technical overview of N-Demethyl-alpha-obscurine, synthesizing available data on its chemical properties, biological activity, and methodologies for its study.

Physicochemical and Structural Characteristics

The fundamental identity of a compound is rooted in its physicochemical properties. These parameters are critical for designing experiments, ensuring sample purity, and interpreting analytical data.

| Property | Value | Source |

| CAS Number | 34399-44-5 | [6] |

| Molecular Formula | C₁₆H₂₄N₂O | [6] |

| Molecular Weight | 260.37 g/mol | [6] |

| Canonical SMILES | CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4 | [6] |

| Natural Source | The whole plants of Lycopodium japonicum | [4][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] |

Biological Activity and Mechanism of Action

Anti-Inflammatory Properties

Emerging research has highlighted the anti-inflammatory potential of N-Demethyl-alpha-obscurine. In an in vitro study, various compounds isolated from Lycopodium japonicum were evaluated for their ability to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated by lipopolysaccharide (LPS).[4][5] NO is a key signaling molecule in the inflammatory cascade, and its overproduction is associated with various inflammatory diseases.

The study demonstrated that certain Lycopodium alkaloids could effectively suppress NO release.[4][5] While the specific IC50 value for N-Demethyl-alpha-obscurine was not detailed in the available abstracts, related compounds from the same extract showed potent activity, suggesting this is a promising area for further investigation.[4][5]

The causal relationship here is direct: LPS, a component of bacterial cell walls, activates macrophages through Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the upregulation of inducible nitric oxide synthase (iNOS). The iNOS enzyme then produces large quantities of NO. The inhibitory action of N-Demethyl-alpha-obscurine likely involves interference at some point in this pathway, either by preventing TLR4 activation, disrupting downstream signaling molecules, or directly inhibiting iNOS activity.

Sources

- 1. The Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.hi.is [iris.hi.is]

- 3. Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Biological Activity of N-Demethyl-alpha-obscurine

Introduction: Situating N-Demethyl-alpha-obscurine in the Landscape of Lycopodium Alkaloids

N-Demethyl-alpha-obscurine is a naturally occurring tetracyclic alkaloid belonging to the vast and structurally diverse family of Lycopodium alkaloids.[1] These specialized metabolites, isolated from club mosses of the Lycopodiaceae family, have garnered significant attention from the scientific community for their complex molecular architectures and potent biological activities.[2] The family of Lycopodium alkaloids is broadly classified into several structural types, with many members exhibiting significant interactions with the central nervous system.[2]

Notably, the Lycopodium alkaloid Huperzine A is a potent, reversible inhibitor of acetylcholinesterase (AChE) and has been investigated for its therapeutic potential in Alzheimer's disease.[2][3] This has driven extensive research into other Lycopodium alkaloids as potential modulators of neurochemical pathways. N-Demethyl-alpha-obscurine, while structurally related to other bioactive alkaloids, represents a frontier of investigation where its specific biological activities and mechanisms of action are not yet fully elucidated. This guide provides a comprehensive overview of the current state of knowledge on N-Demethyl-alpha-obscurine and outlines a strategic, field-proven approach to systematically characterize its biological profile.

While its full potential is still under investigation, N-Demethyl-alpha-obscurine is recognized for its relevance in neuropharmacology, particularly as a model compound for exploring drug-receptor interactions and the broader bioactivities of related alkaloids.[4]

Current Understanding of Biological Activity: An Evaluation of Existing Evidence

Direct research into the biological activity of N-Demethyl-alpha-obscurine is limited. However, a key study provides critical insight into its potential anti-inflammatory properties.

Anti-Inflammatory Activity Assessment

In a study focused on the chemical constituents of Lycopodium japonicum, nineteen compounds, including N-Demethyl-alpha-obscurine (referred to as des-N-methyl-α-obscurine), were isolated and evaluated for their in vitro anti-inflammatory effects.[1] The assay measured the inhibition of nitric oxide (NO) release in RAW264.7 macrophage cells stimulated by lipopolysaccharide (LPS). The results of this screening revealed that N-Demethyl-alpha-obscurine did not exhibit potent inhibitory activity in this specific assay, while other compounds isolated from the same plant, namely miyoshianine-C and lycoflexine N-oxide, demonstrated significant inhibition of NO release.[1]

This finding is crucial as it suggests that the specific structural features of N-Demethyl-alpha-obscurine may not be optimal for interaction with the molecular targets that mediate the inflammatory response in this model. It underscores the principle that subtle structural variations among alkaloids can lead to profound differences in biological activity.

A Roadmap for Future Investigation: Proposed Experimental Workflows

Given the limited data on N-Demethyl-alpha-obscurine's bioactivity, a systematic and hypothesis-driven approach is necessary to unlock its potential. The following experimental workflows are proposed, grounded in the known activities of related Lycopodium alkaloids and standard practices in drug discovery.

Workflow 1: Acetylcholinesterase (AChE) Inhibition Assay

The prevalence of AChE inhibition among Lycopodium alkaloids makes this the most logical starting point for characterizing the neuropharmacological potential of N-Demethyl-alpha-obscurine.[2][3]

Experimental Protocol: Modified Ellman's Method [5]

-

Preparation of Reagents:

-

Acetylcholinesterase (AChE) from electric eel.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Acetylthiocholine iodide (ATCI).

-

Phosphate buffer (pH 8.0).

-

N-Demethyl-alpha-obscurine stock solution in a suitable solvent (e.g., DMSO).[1]

-

Positive control: Huperzine A or Donepezil.

-

-

Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer, DTNB solution, and the test compound (N-Demethyl-alpha-obscurine at various concentrations).

-

Initiate the reaction by adding the AChE enzyme solution and incubate at a controlled temperature (e.g., 37°C).

-

After a brief pre-incubation, add the substrate (ATCI) to start the enzymatic reaction.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Causality Behind Experimental Choices: The Ellman's method is a robust and widely accepted colorimetric assay for measuring AChE activity.[5] The inclusion of a potent, well-characterized inhibitor like Huperzine A as a positive control is essential for validating the assay's performance.

Diagram of the Proposed AChE Inhibition Workflow:

Caption: Workflow for assessing AChE inhibitory activity.

Workflow 2: Cytotoxicity Profiling

Before proceeding to more complex cellular or in-vivo models, it is imperative to assess the general cytotoxicity of N-Demethyl-alpha-obscurine. This provides a therapeutic window and informs appropriate concentration ranges for subsequent assays.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity, or a standard line like HEK293) in appropriate media and conditions.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of N-Demethyl-alpha-obscurine for a specified duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

-

Causality Behind Experimental Choices: The MTT assay is a widely used, reliable, and cost-effective method for assessing cell viability and metabolic activity. The choice of a neuroblastoma cell line like SH-SY5Y is particularly relevant given the potential neuropharmacological applications of Lycopodium alkaloids.

Diagram of the Proposed Cytotoxicity Workflow:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Workflow 3: Receptor Binding Assays

To explore the broader neuropharmacological profile of N-Demethyl-alpha-obscurine beyond AChE, a panel of receptor binding assays is recommended. This will help to identify its primary molecular targets and potential off-target effects.

Experimental Protocol: Radioligand Binding Assay

-

Target Selection:

-

Based on the structural class of the alkaloid, select a panel of relevant CNS receptors, such as nicotinic and muscarinic acetylcholine receptors, dopamine receptors, serotonin receptors, and NMDA receptors.

-

-

Membrane Preparation:

-

Prepare cell membranes from tissues or cell lines expressing the receptor of interest.

-

-

Binding Reaction:

-

In a multi-well plate, incubate the prepared membranes with a specific radioligand for the target receptor and varying concentrations of N-Demethyl-alpha-obscurine.

-

For each concentration, run parallel reactions with an excess of a known non-radioactive ligand to determine non-specific binding.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the compound concentration to determine the Ki (inhibitory constant).

-

Causality Behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] A broad panel screening approach is an efficient way to identify novel targets and understand the selectivity profile of a new chemical entity.

Quantitative Data Summary

As of the latest literature review, there is no publicly available quantitative data (e.g., IC50, CC50, Ki) on the biological activity of N-Demethyl-alpha-obscurine. The following table is provided as a template for future data acquisition.

| Biological Assay | Target/Cell Line | Endpoint | Result (e.g., IC50, CC50) | Reference |

| Anti-inflammatory | RAW264.7 | NO Inhibition | Not Potent | [1] |

| AChE Inhibition | Electric Eel AChE | IC50 | Data Needed | - |

| Cytotoxicity | SH-SY5Y | CC50 | Data Needed | - |

| Receptor Binding | e.g., nAChR α7 | Ki | Data Needed | - |

Conclusion and Future Directions

N-Demethyl-alpha-obscurine represents an intriguing but underexplored member of the Lycopodium alkaloid family. While initial screening has not indicated potent anti-inflammatory activity, its structural similarity to neuroactive compounds suggests that its true biological potential may lie in the modulation of CNS targets. The systematic application of the proposed experimental workflows—starting with AChE inhibition and cytotoxicity, followed by broader receptor profiling—will be instrumental in defining its pharmacological profile. The insights gained from such studies will not only elucidate the specific biological functions of N-Demethyl-alpha-obscurine but also contribute to a deeper understanding of the structure-activity relationships within the diverse and therapeutically promising class of Lycopodium alkaloids.

References

-

Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities. (2021). PubMed. [Link]

-

Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities. (2021). PMC. [Link]

-

The Lycopodium alkaloids. (2005). PubMed. [Link]

-

Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities. (2024). PubMed. [Link]

-

Anti-Cholinesterase Activity of Lycopodium Alkaloids from Vietnamese Huperzia squarrosa (Forst.) Trevis. (2016). PMC. [Link]

-

Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. (2015). PMC. [Link]

-

Lycodine‐Type Alkaloids from Lycopodium casuarinoides. ResearchGate. [Link]

-

N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Alkaloids | High Purity. BioCrick. [Link]

-

Lycodine-Type Lycopodium Alkaloids from the Whole Plants of Huperzia serrata. (2017). NIH. [Link]

-

Three new Lycopodium alkaloids from Lycopodium obscurum. (2013). PubMed. [Link]

-

New Lycopodium alkaloids from Lycopodium obscurum. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Lysine Demethylase 5 C Degraders. ResearchGate. [Link]

-

Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. (2023). PeerJ. [Link]

-

In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[11C]methylpiperdin-4-yl propionate ([11C]PMP). (1996). PubMed. [Link]

-

Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. (2024). MDPI. [Link]

-

Determination of acetylcholinesterase activity by a new chemiluminescence assay with the natural substrate. (1985). PMC. [Link]

-

Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. (2023). PMC. [Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). PMC. [Link]

-

Acetylcholinesterase: A Versatile Template to Coin Potent Modulators of Multiple Therapeutic Targets. (2021). PMC. [Link]

-

Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. (1997). PubMed. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

-

Characterisation of melanocortin receptor subtypes by radioligand binding analysis. (1995). PubMed. [Link]

-

Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (1996). PubMed. [Link]

-

The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer's Disease. (2023). PMC. [Link]

-

Development of a novel TNF alpha ligand-receptor binding assay for screening NATCHEM Libraries. (1997). PubMed. [Link]

-

Novel binding mode for negative allosteric NMDA receptor modulators. (2016). PubMed. [Link]

-

Dexmedetomidine produces its neuroprotective effect via the alpha 2A-adrenoceptor subtype. (2004). PubMed. [Link]

-

Preparation and biological evaluation of 5-substituted retinoic acids. (2008). PubMed. [Link]

Sources

- 1. N-Demethyl-alpha-obscurine | CAS:34399-44-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. The Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Cholinesterase Activity of Lycopodium Alkaloids from Vietnamese Huperzia squarrosa (Forst.) Trevis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of N-Demethyl-alpha-obscurine

Abstract

N-Demethyl-alpha-obscurine, a member of the structurally complex Lycopodium alkaloid family, presents a compelling profile for researchers in neuropharmacology and drug development. While direct, comprehensive studies on this specific molecule are emerging, a robust body of evidence from closely related analogues, particularly α-obscurine and other Lycopodium alkaloids, allows for the formulation of a well-grounded hypothesis regarding its primary and secondary mechanisms of action. This guide synthesizes the current understanding and provides a technical framework for the experimental validation of these mechanisms. The core directive of this document is to serve as an in-depth resource for researchers, elucidating the probable molecular interactions and signaling pathways modulated by N-Demethyl-alpha-obscurine, with a focus on its neuroactive and potential anti-inflammatory properties.

Introduction: The Pharmacological Landscape of Lycopodium Alkaloids

The Lycopodium alkaloids are a diverse class of natural products isolated from club mosses of the Lycopodiaceae family.[1] These compounds have garnered significant attention for their potent biological activities, most notably as inhibitors of acetylcholinesterase (AChE).[2] Huperzine A, a well-known Lycopodium alkaloid, has been investigated for its therapeutic potential in Alzheimer's disease due to its potent and reversible AChE inhibition.[2] The structural similarity of N-Demethyl-alpha-obscurine to other neuroactive alkaloids within this family strongly suggests a shared mechanistic framework, primarily centered on the modulation of cholinergic signaling. Furthermore, emerging evidence points towards a broader pharmacological profile for this class of compounds, including interactions with other neuronal receptors and potential anti-inflammatory effects. This guide will deconstruct the likely mechanisms of action of N-Demethyl-alpha-obscurine, grounded in the established pharmacology of its structural congeners.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The most probable and significant mechanism of action for N-Demethyl-alpha-obscurine is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] This hypothesis is strongly supported by the well-documented AChE inhibitory activity of numerous Lycopodium alkaloids.[2]

Rationale and Supporting Evidence